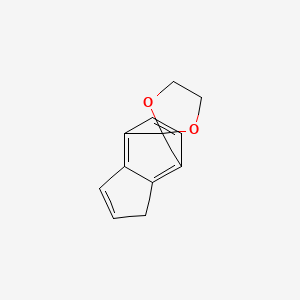
Spiro(1,3-dioxolane-2,8'-(4,7)methano(1H)indene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) is a chemical compound known for its unique spiro structure, which consists of a 1,3-dioxolane ring fused to a methanoindene framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) typically involves the reaction of a suitable indene derivative with a dioxolane precursor under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials and desired yield. Common reagents used in the synthesis include strong acids like sulfuric acid or bases like sodium hydroxide .
Industrial Production Methods
Industrial production of Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation or high-pressure reactions to enhance efficiency .
化学反应分析
Types of Reactions
Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) has a wide range of scientific research applications:
作用机制
The mechanism of action of Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with cellular enzymes and receptors, modulating various biochemical pathways .
相似化合物的比较
Similar Compounds
Spiro[1,3-dioxolane-2,3’-indoline]: Another spiro compound with a similar structure but different biological activities.
Spiro[1,3-dioxolane-2,5’-[4,7]ethano[5H]indene]: Shares a similar spiro framework but differs in its chemical reactivity and applications.
Uniqueness
Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) is unique due to its specific spiro structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
166-06-3 |
|---|---|
分子式 |
C12H10O2 |
分子量 |
186.21 g/mol |
IUPAC 名称 |
spiro[1,3-dioxolane-2,10'-tricyclo[5.2.1.02,6]deca-1,3,6,8-tetraene] |
InChI |
InChI=1S/C12H10O2/c1-2-8-9(3-1)11-5-4-10(8)12(11)13-6-7-14-12/h1-2,4-5H,3,6-7H2 |
InChI 键 |
HHDRWXRRDRYRPK-UHFFFAOYSA-N |
规范 SMILES |
C1COC2(O1)C3=C4CC=CC4=C2C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















